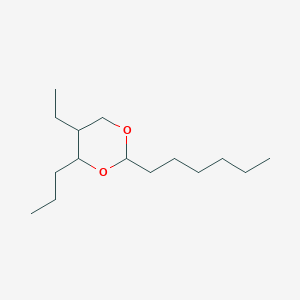
5-Ethyl-2-hexyl-4-propyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-2-hexyl-4-propyl-1,3-dioxane is a chemical compound belonging to the class of dioxanes Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-hexyl-4-propyl-1,3-dioxane typically involves the acetalization of aldehydes with diols. This reaction is acid-catalyzed and can be optimized by adjusting the amount and type of catalyst, reaction temperature, and solvent type. For instance, p-toluenesulfonic acid is often used as a homogeneous catalyst, and the reaction can proceed efficiently at room temperature with high selectivity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using heterogeneous catalysts such as acid-modified montmorillonite (MMT) K-10. This catalyst can achieve high conversion rates and selectivity, making it suitable for large-scale production .
化学反应分析
Types of Reactions
5-Ethyl-2-hexyl-4-propyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid and hydrochloric acid for acetalization, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in various substituted dioxanes .
科学研究应用
5-Ethyl-2-hexyl-4-propyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: Its unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of fragrances, cosmetics, and other consumer products.
作用机制
The mechanism by which 5-Ethyl-2-hexyl-4-propyl-1,3-dioxane exerts its effects involves its interaction with molecular targets and pathways. It can form complexes with various biological molecules, influencing their function and activity. The exact pathways depend on the specific application and the environment in which the compound is used .
相似化合物的比较
Similar Compounds
- 2-Hexyl-1,3-dioxolane
- 2-Hexyl-4-methyl-1,3-dioxolane
- 2-Benzyl-5-hydroxy-1,3-dioxane
- 2-(1-Methylbutyl)-5-methyl-5-propyl-1,3-dioxane
Uniqueness
5-Ethyl-2-hexyl-4-propyl-1,3-dioxane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific molecular interactions and stability .
属性
CAS 编号 |
6290-41-1 |
|---|---|
分子式 |
C15H30O2 |
分子量 |
242.40 g/mol |
IUPAC 名称 |
5-ethyl-2-hexyl-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C15H30O2/c1-4-7-8-9-11-15-16-12-13(6-3)14(17-15)10-5-2/h13-15H,4-12H2,1-3H3 |
InChI 键 |
NNOGRUBYPBTZDR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1OCC(C(O1)CCC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14732551.png)
![N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B14732558.png)
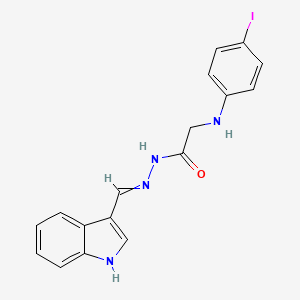
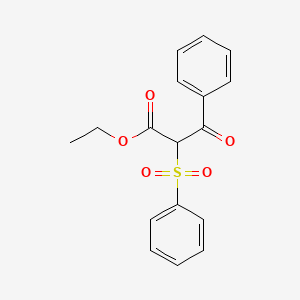
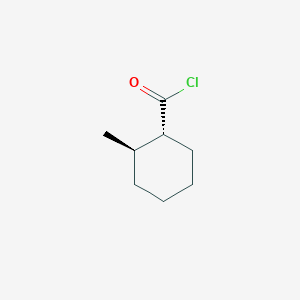
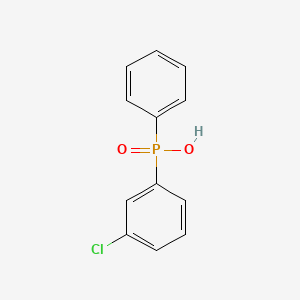

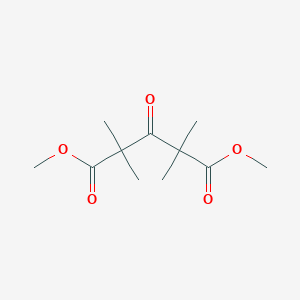

![6-Bromo-3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3h)-one](/img/structure/B14732594.png)
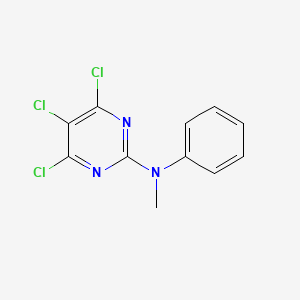
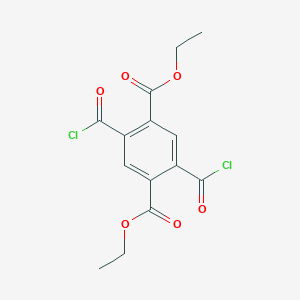

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]decanamide](/img/structure/B14732622.png)
